molecular formula C6H5ClN4O B3021721 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one CAS No. 41081-76-9

6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one

Cat. No. B3021721
CAS RN: 41081-76-9
M. Wt: 184.58 g/mol
InChI Key: IRXVAONSVXJDSS-UHFFFAOYSA-N
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Description

The compound “6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its relatively simple structure . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp), a similar compound, was achieved by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine ring system . This ring system is isoelectronic with that of purines, making it a potentially viable bio-isostere .


Chemical Reactions Analysis

The TP heterocycle has been used in various applications in medicinal chemistry . Its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

Anti-tumor Activities

The compound has been used in the synthesis of novel [1,2,4]triazolo [1,5-a]pyrimidine derivatives, which have shown promising anti-tumor activities against cancer cell lines such as HT-1080 and Bel-7402 . Among them, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

Anticancer Agents

[1,2,4]Triazolo [1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

Suppression of ERK Signaling Pathway

Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

The compound has been used in the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provided different products with structural diversity .

Synthesis of Diamino Derivatives

For diamino derivatives, the combination of Boc and Cbz protecting groups was applied to access difunctional derivatives .

properties

IUPAC Name

6-chloro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXVAONSVXJDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360140
Record name 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one

CAS RN

3149-90-4
Record name 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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